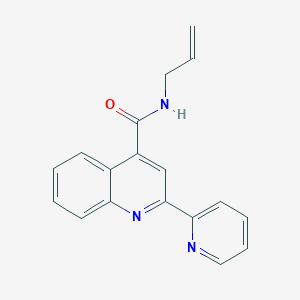
N-(prop-2-en-1-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(prop-2-en-1-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a chemical compound that belongs to the quinoline family. It is also known as QNZ or EVP4593. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Coordination Chemistry and Targeted Delivery
One application in scientific research for N-(prop-2-en-1-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide related compounds involves coordination chemistry. In a study, compounds containing nitrogen atoms capable of forming coordinate bonds with metal ions like Mn(II) and Fe(II) were synthesized (Yang et al., 2017). These complexes can bond with nitric oxide and are potentially useful for targeted delivery of nitric oxide to biological sites, such as tumors, where the nitric oxide is released upon irradiation with long-wavelength light.
Synthesis and Reactivity Studies
Quinoline carboxamide derivatives have been the focus of several synthesis and reactivity studies. For instance, research on the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline and related compounds explored the electrophilic and nucleophilic substitution reactions involving the quinoline ring (El’chaninov & Aleksandrov, 2017). Similarly, studies on the synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives revealed their potential as antimicrobial agents, showcasing the versatility of quinoline carboxamide derivatives in medicinal chemistry (Bello et al., 2017).
Catalytic Applications
The quinoline framework is also significant in catalysis. A study demonstrated the synthesis of quinolines and pyrimidines catalyzed by manganese PNP pincer complexes, highlighting the role of quinoline derivatives in sustainable and efficient chemical synthesis (Mastalir et al., 2016).
properties
IUPAC Name |
N-prop-2-enyl-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-2-10-20-18(22)14-12-17(16-9-5-6-11-19-16)21-15-8-4-3-7-13(14)15/h2-9,11-12H,1,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMNQLSSNOJZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-en-1-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2591565.png)

![Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate](/img/structure/B2591567.png)
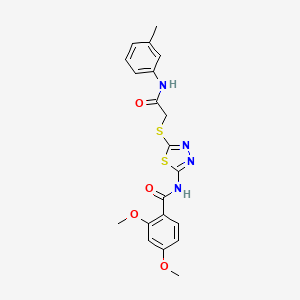
![6-(2-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2591571.png)
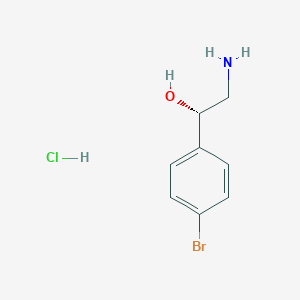
![N-[3-(3-Cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2591579.png)

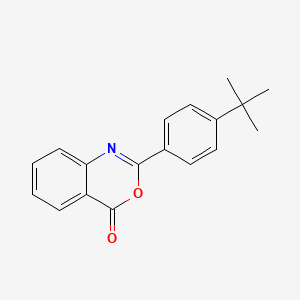
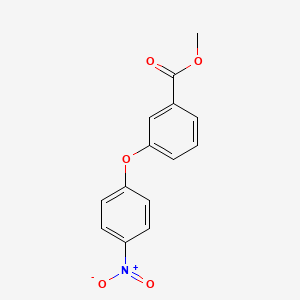
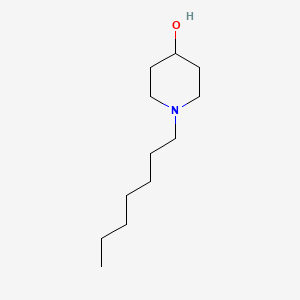
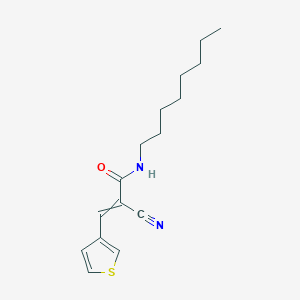
![5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2591587.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2591588.png)